molecular formula C21H20Cl2NO4P B5128079 N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline

N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline

Cat. No.: B5128079
M. Wt: 452.3 g/mol
InChI Key: NPNHBTVIGZHUIN-UHFFFAOYSA-N
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Description

N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline: is an organophosphorus compound characterized by the presence of two 4-chlorophenoxy groups, a phosphoryl group, and a 2-propoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline typically involves the reaction of 4-chlorophenol with phosphorus oxychloride to form bis(4-chlorophenoxy)phosphoryl chloride. This intermediate is then reacted with 2-propoxyaniline under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The 4-chlorophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline exerts its effects involves interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

  • N-bis(4-chlorophenoxy)phosphoryl-2-methoxyaniline
  • N-bis(4-chlorophenoxy)phosphoryl-2-ethoxyaniline

Comparison: N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline is unique due to the presence of the 2-propoxyaniline moiety, which imparts distinct chemical and physical properties compared to its methoxy and ethoxy analogs. The propoxy group provides increased hydrophobicity and potentially different reactivity, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2NO4P/c1-2-15-26-21-6-4-3-5-20(21)24-29(25,27-18-11-7-16(22)8-12-18)28-19-13-9-17(23)10-14-19/h3-14H,2,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNHBTVIGZHUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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